3-hydrazino-N-methoxy-4-methyl-benzamide
Description
Historical Context and Initial Synthesis of Hydrazino-Benzamide Derivatives
The history of hydrazino-benzamide derivatives is intrinsically linked to the broader discovery and development of hydrazines and benzamides. Hydrazones, which are formed by the reaction of hydrazine (B178648) or its derivatives with aldehydes and ketones, have been known since the late 19th century. numberanalytics.comwikipedia.org These compounds have served as important intermediates in organic synthesis, including in well-known reactions like the Wolff–Kishner reduction. wikipedia.org
Structural Significance of the Hydrazino and N-Methoxybenzamide Moieties in Organic Chemistry
The chemical properties and potential applications of 3-hydrazino-N-methoxy-4-methyl-benzamide are derived from its key structural components: the hydrazino group and the N-methoxybenzamide core.
The hydrazino moiety (-NHNH2) is a derivative of hydrazine and is a powerful nucleophile. ontosight.ai This functional group is crucial in the formation of hydrazones, which are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov The presence of the hydrazino group allows for the synthesis of various heterocyclic compounds, such as pyrazoles, which are significant in medicinal chemistry. numberanalytics.comresearchgate.netresearchgate.net The reactivity of the hydrazino group makes it a versatile building block in the synthesis of complex organic molecules. ontosight.ai
The N-methoxybenzamide moiety is a derivative of benzamide (B126) where a methoxy (B1213986) group is attached to the amide nitrogen. Benzamide derivatives, in general, are an important class of compounds with various biological activities. nih.gov The N-methoxy group can influence the compound's electronic properties and its ability to form hydrogen bonds, which can, in turn, affect its biological activity and physical properties. N-methoxyamides, also known as Weinreb amides, are particularly significant in organic synthesis as they can react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes the N-methoxybenzamide structure a valuable synthetic intermediate.
Research Gaps and Objectives for this compound
Currently, there is a notable lack of specific research focused on this compound. The primary research gap is the absence of a reported synthesis and characterization of this specific molecule in the scientific literature. Furthermore, its physical, chemical, and biological properties remain unexplored.
Based on the known significance of its constituent moieties, future research objectives for this compound could include:
Development of a Synthetic Pathway: The primary objective would be to establish an efficient and scalable synthesis for this compound. This would likely involve multi-step synthesis starting from commercially available materials.
Physicochemical Characterization: Once synthesized, a thorough characterization of its properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), would be essential.
Exploration of Reactivity: Investigating the reactivity of the hydrazino group to form various derivatives, such as hydrazones, could open avenues to new compounds with potentially interesting properties. The utility of the N-methoxyamide group as a synthetic intermediate for ketone synthesis could also be explored.
Screening for Biological Activity: Given that both hydrazone and benzamide derivatives are known to possess a wide range of biological activities, screening this compound and its derivatives for potential pharmacological effects would be a logical next step. nih.govontosight.ainih.gov
Table 2: Proposed Research Objectives
| Research Area | Specific Objective | Rationale |
|---|---|---|
| Synthetic Chemistry | Develop and optimize a synthetic route. | To enable further study of the compound. |
| Analytical Chemistry | Fully characterize the compound's physicochemical properties. | To establish a baseline for its identity and purity. |
| Organic Chemistry | Investigate its utility in forming new derivatives. | To explore its potential as a chemical building block. |
| Medicinal Chemistry | Screen for a range of biological activities. | Based on the known activities of related compounds. |
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-hydrazinyl-N-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-4-7(5-8(6)11-10)9(13)12-14-2/h3-5,11H,10H2,1-2H3,(H,12,13) |
InChI Key |
RGZCWLAYQBOBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NN |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Hydrazino N Methoxy 4 Methyl Benzamide Derivatives
Reactions Involving the Hydrazino Functionality
The hydrazino (-NHNH2) group is a potent nucleophile, making it the focal point for various condensation and cyclization reactions. This reactivity is fundamental to its role as a synthon in organic synthesis.
Hydrazone and Schiff Base Formation
The reaction of a primary amine with an aldehyde or a ketone results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group). jmchemsci.commdpi.com Hydrazones are a specific class of Schiff bases formed from the condensation of hydrazines with carbonyl compounds. researchgate.net The reaction of 3-hydrazino-N-methoxy-4-methyl-benzamide with various aldehydes and ketones under appropriate conditions, often with acid catalysis, yields the corresponding hydrazone derivatives. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N bond. jmchemsci.com
This transformation is a robust and high-yield method for derivatizing the hydrazino group and introducing a wide range of substituents into the molecule. researchgate.net
Table 1: Examples of Hydrazone Formation
| Reactant 1 (Hydrazine Derivative) | Reactant 2 (Carbonyl Compound) | Product (Hydrazone/Schiff Base) |
| This compound | Benzaldehyde | N'-benzylidene-3-hydrazino-N-methoxy-4-methyl-benzamide |
| This compound | Acetophenone | 3-hydrazino-N-methoxy-N'-(1-phenylethylidene)-4-methyl-benzamide |
| This compound | 4-Nitrobenzaldehyde | 3-hydrazino-N-methoxy-4-methyl-N'-(4-nitrobenzylidene)-benzamide |
Cyclization Reactions for Heterocyclic Scaffold Synthesis (e.g., Triazoles, Thiadiazoles)
The hydrazino functionality is a critical building block for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. frontiersin.org Specifically, derivatives of this compound can undergo cyclization reactions to form stable five-membered rings like triazoles and thiadiazoles.
1,2,4-Triazoles: These heterocycles can be synthesized from hydrazide precursors through several routes. One common method involves the reaction of the hydrazino group with a compound containing a C-N unit, followed by cyclization. For instance, reacting the hydrazide with an imidate or a similar reagent can lead to the formation of the 1,2,4-triazole ring. chemmethod.comfrontiersin.orgnih.gov
1,3,4-Thiadiazoles: The synthesis of the 1,3,4-thiadiazole ring typically involves the reaction of the hydrazino derivative with a source of a carbon-sulfur unit. A classic method is the reaction with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized, often under acidic conditions, to yield the corresponding thiol-substituted thiadiazole. nepjol.info
Table 2: Heterocyclic Synthesis via Cyclization
| Heterocyclic Scaffold | Reagent(s) | General Reaction |
| 1,2,4-Triazole | Acyl Chloride, followed by amine and heat | Acylation of the hydrazino group, followed by condensation and cyclization. |
| 1,3,4-Thiadiazole | Carbon Disulfide (CS2), Potassium Hydroxide (KOH) | Formation of a potassium dithiocarbazinate salt, followed by acid-catalyzed cyclization. nepjol.info |
| Pyrazole | β-Diketone (e.g., Acetylacetone) | Condensation of the hydrazino group with the two carbonyl groups of the diketone. |
Condensation Reactions with Carbonyl Compounds
Condensation reactions between hydrazines and carbonyl compounds are fundamental transformations in organic chemistry. researchgate.net These reactions are characterized by the joining of two molecules with the elimination of a small molecule, typically water. researchgate.net For this compound, the reaction with aldehydes or ketones is a straightforward method to produce hydrazones. nih.gov This reaction is generally carried out in an alcoholic solvent, sometimes with a catalytic amount of acid like acetic acid to accelerate the formation of the product. researchgate.net The resulting hydrazones are often stable, crystalline solids.
Transformations Mediated by the N-Methoxybenzamide Moiety
The N-methoxybenzamide group is not merely a passive structural element; it serves as a highly effective directing group for transition metal-catalyzed C-H bond activation, enabling regioselective functionalization of the aromatic ring. researchgate.netrsc.orgresearchgate.net
Transition Metal-Catalyzed C-H Bond Activation
Transition metal-catalyzed C-H bond functionalization is a powerful strategy for forming new C-C and C-heteroatom bonds directly from abundant C-H bonds. nih.gov The N-methoxybenzamide moiety is an excellent directing group for such transformations. It functions as an N,O-bidentate ligand, where the amide and methoxy (B1213986) oxygens can chelate to a transition metal center. This chelation positions the metal catalyst in close proximity to the C-H bond at the ortho-position of the benzamide (B126) ring, facilitating its selective activation and subsequent functionalization. nih.gov
Palladium-Catalyzed Functionalizations and Annulations
Palladium catalysts have been extensively used to mediate C-H activation directed by the N-methoxybenzamide group. researchgate.net These reactions provide efficient pathways to ortho-functionalized products and fused heterocyclic systems.
Ortho-Functionalizations: Palladium-catalyzed reactions can introduce various functional groups at the ortho-position. For example, the ortho-alkoxylation of N-methoxybenzamides has been achieved using palladium catalysts, generating ortho-alkoxylated derivatives in moderate to good yields. acs.orgnih.govresearchgate.net
Annulations: Annulation reactions involve the formation of a new ring fused to the existing aromatic ring. The palladium-catalyzed oxidative olefination and annulation of N-methoxybenzamides with partners like acrylates or alkynes is an effective method for synthesizing isoquinolinone derivatives. acs.orgnih.govresearchgate.netdntb.gov.ua These reactions often proceed through a palladacycle intermediate formed after the initial C-H activation step. nih.gov Computational studies suggest the C-H activation step can proceed via a concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov The reaction is versatile, tolerating a range of substituents on the benzamide ring. acs.org
Table 3: Palladium-Catalyzed Reactions Directed by N-Methoxybenzamide
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |
| Ortho-Alkoxylation | Alcohols | Pd(OAc)2, Oxidant | Ortho-alkoxy benzamides acs.orgnih.gov |
| Oxidative Annulation | Alkynes | Pd(II) catalyst, Oxidant (e.g., Air, O2) | Isoquinolinones dntb.gov.ua |
| Oxidative Olefination/Annulation | Acrylates (e.g., Butyl acrylate) | Pd(TFA)2, Lewis Acid (e.g., Sc(OTf)3), O2 | Isoindolinones acs.orgnih.gov |
| Annulation | Arynes | Pd(II) catalyst | Fused polycyclic amides nih.gov |
Rhodium- and Ruthenium-Catalyzed Selectivities
Derivatives of this compound are expected to be versatile substrates in rhodium- and ruthenium-catalyzed reactions, primarily involving C-H bond activation directed by the amide functional group. The N-methoxyamide group, and in some cases the hydrazino moiety, can act as effective directing groups, guiding the metal catalyst to activate an ortho C-H bond on the benzene (B151609) ring.
Rhodium-Catalyzed Reactions: Rhodium(III) complexes are particularly effective in catalyzing annulation reactions involving C-H activation. nih.gov For derivatives of this compound, which can be viewed as substituted benzoylhydrazines, Rh(III)-catalyzed C-H activation is anticipated to occur at the C2 or C6 position of the benzene ring, ortho to the directing amide group. Studies on substituted benzoylhydrazines show that those bearing electron-donating groups, such as a methyl group, participate well in these transformations to yield isoquinolone structures when reacted with alkynes. pkusz.edu.cn The reaction typically proceeds through the formation of a five-membered rhodacycle intermediate, followed by migratory insertion of a coupling partner like an alkyne or alkene, and subsequent reductive elimination to afford the annulated product. nih.govpkusz.edu.cn The regioselectivity is primarily controlled by the position of the directing group, with the catalyst favoring the less sterically hindered ortho C-H bond. Given the substitution pattern of the target molecule, activation would selectively occur at the C2 position.
Ruthenium-Catalyzed Reactions: Ruthenium(II) catalysts are also widely used for C-H functionalization. Similar to rhodium, Ru(II) can catalyze C-H activation directed by the amide group. Furthermore, the hydrazino group itself can participate in ruthenium-catalyzed transformations. For instance, Ru-catalyzed acceptorless dehydrogenative coupling reactions between hydrazines and allylic alcohols have been developed to synthesize 2-pyrazolines. acs.org This indicates that the hydrazino moiety of this compound could be a reactive site in certain Ru-catalyzed processes. Additionally, prochiral hydrazones can be hydrogenated with high enantioselectivity using chiral diphosphine ruthenium catalysts to yield enantioenriched hydrazines. nih.gov This suggests that derivatives of the title compound could undergo selective reduction at the hydrazino group under specific catalytic conditions.
The table below summarizes typical conditions for Rh(III)-catalyzed C-H activation with a substituted benzoylhydrazine, analogous to the title compound.
| Entry | Catalyst | Additive | Oxidant | Solvent | Yield (%) | Reference |
| 1 | [RhCpCl2]2 | AgSbF6 | Cu(OAc)2 | PhMe | 23 | nih.gov |
| 2 | [RhCpCl2]2 | AgSbF6 | Cu(OAc)2 | t-AmOH | 65 | nih.gov |
| 3 | [RhCp*Cl2]2 | none | Cu(OAc)2 | t-AmOH | 82 | nih.gov |
N=S Coupling Reactions with Sulfoxides
N-methoxy arylamides are known to undergo iron-catalyzed N=S coupling reactions with sulfoxides to generate N-acyl sulfoximines. This transformation provides an efficient route to this important class of sulfur-containing compounds. The reaction proceeds smoothly in the presence of an iron salt, such as iron(III) chloride (FeCl₃), and a base like triethylamine (Et₃N).
The proposed mechanism involves the coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation to form an iron-nitrenoid complex. This reactive intermediate is then trapped by the sulfoxide through a nucleophilic addition process, ultimately leading to the formation of the N=S bond and the desired N-acyl sulfoximine product. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring of the N-methoxy amide.
For this compound, this reaction would be expected to proceed at the N-methoxyamide nitrogen. However, the presence of the nucleophilic hydrazino group at the C3 position could potentially lead to side reactions or may require a protection strategy to ensure selective coupling at the intended site.
The following table outlines the general procedure for this type of coupling reaction.
| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| N-methoxy amide | Sulfoxide | FeCl₃ (10 mol%) | Et₃N | THF | 90 | 12 |
Modification and Derivatization of the Aromatic Ring
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution. The directing effects of these groups are as follows:
-NHNH₂ (Hydrazino group at C3): This is a strongly activating group due to the lone pairs on the nitrogen atoms, which can be donated into the ring via resonance. It is an ortho, para-director.
-CH₃ (Methyl group at C4): This is an activating group through an inductive effect and hyperconjugation. It is also an ortho, para-director.
-C(=O)NH(OCH₃) (N-methoxy-benzamide group at C1): This group is deactivating due to the electron-withdrawing nature of the carbonyl group and is a meta-director.
The available positions for substitution are C2, C5, and C6. The cumulative directing effects are:
Position C2: ortho to the amide (deactivated), ortho to the hydrazino group (strongly activated), and meta to the methyl group.
Position C5: meta to the amide (favored by deactivating group), para to the hydrazino group (strongly activated), and ortho to the methyl group (activated).
Position C6: ortho to the amide (deactivated), meta to the hydrazino group, and meta to the methyl group.
Based on this analysis, electrophilic substitution is strongly favored at the C5 position , which is activated by both the powerful hydrazino directing group and the methyl group, and is also a meta position relative to the deactivating amide. The C2 position is also a potential site for substitution due to strong activation from the adjacent hydrazino group, though it is ortho to the deactivating amide. Therefore, a mixture of products might be obtained, but substitution at C5 is expected to be the major pathway. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, particularly via the SₙAr mechanism, generally requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. The structure of this compound lacks both of these prerequisite features. The substituents present (hydrazino and methyl) are electron-donating, which deactivate the ring toward nucleophilic attack. Therefore, the parent molecule is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions.
Oxidation and Reduction Reactions of Side Chains
The two primary side chains on the aromatic ring, the hydrazino group and the methyl group, are susceptible to oxidation, while being generally stable to reduction.
Oxidation and Reduction of the Hydrazino Group: The hydrazino group (-NHNH₂) is readily oxidized. A variety of reagents can be employed to transform it into other nitrogen-containing functional groups.
Oxidation to Diazenes: A convenient and environmentally friendly method for the oxidation of aromatic hydrazides involves using a metal-free, recyclable oxoammonium reagent like Bobbitt's salt. This reaction proceeds at room temperature and converts the hydrazide to an aromatic diazene (-N=N-). organic-chemistry.orgacs.orgodu.edu The reaction is often chemoselective, tolerating other functional groups. organic-chemistry.org
Oxidation to Diazonium Salts: Stronger oxidizing agents, such as chlorine or bromine, can oxidize aryl hydrazines to the corresponding diazonium salts (-N₂⁺X⁻). youtube.com The hydrazino group is already in a reduced state and is generally not susceptible to further reduction. Cleavage of the N-N bond can occur under specific, often harsh, reductive conditions but is not a common transformation.
Oxidation and Reduction of the Methyl Group: The benzylic methyl group (-CH₃) can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH).
Oxidation to Aldehydes: Selective oxidation to the aldehyde can be achieved using reagents like cerium(IV) salts, such as ammonium cerium(IV) nitrate. thieme-connect.de The reaction rate is enhanced by electron-donating substituents on the aromatic ring. thieme-connect.de
Oxidation to Carboxylic Acids: More vigorous oxidation conditions will convert the methyl group directly to a carboxylic acid. This can be accomplished using molecular oxygen with catalysts like Co(OAc)₂/NaBr or via photo-oxidation in the presence of catalytic hydrobromic acid. organic-chemistry.org The methyl group is in its lowest oxidation state and cannot be reduced further.
The table below provides an overview of potential side-chain oxidation reactions.
| Side Chain | Reagent(s) | Product Functional Group | Reference(s) |
| Hydrazino (-NHNH₂) | Bobbitt's Salt | Diazene (-N=N-) | organic-chemistry.orgodu.edu |
| Hydrazino (-NHNH₂) | Chlorine / Bromine | Diazonium Salt (-N₂⁺X⁻) | youtube.com |
| Methyl (-CH₃) | Ammonium Cerium(IV) Nitrate | Aldehyde (-CHO) | thieme-connect.de |
| Methyl (-CH₃) | O₂, Co(OAc)₂/NaBr | Carboxylic Acid (-COOH) | organic-chemistry.org |
Structural Elucidation and Advanced Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopic analysis is critical for determining the molecular structure of a chemical compound. Techniques such as NMR, IR, and mass spectrometry each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the 3-hydrazino-N-methoxy-4-methyl-benzamide molecule. Key expected signals would include those for the aromatic protons on the benzene (B151609) ring, the methyl protons (-CH₃), the methoxy (B1213986) protons (-OCH₃), and the protons of the hydrazino (-NHNH₂) and amide (-NH) groups. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the connectivity of the molecule.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the aromatic carbons, the methyl carbon, the methoxy carbon, and the carbonyl carbon of the amide group.
APT (Attached Proton Test): This experiment would differentiate between carbon atoms with odd (CH, CH₃) and even (C, CH₂) numbers of attached protons, further aiding in the assignment of signals in the ¹³C NMR spectrum.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching vibrations from the hydrazino and amide groups.
C=O stretching from the benzamide (B126) carbonyl group.
C-H stretching from the aromatic ring and the methyl/methoxy groups.
N-O stretching from the N-methoxy group.
C=C stretching from the aromatic ring.
The precise wavenumbers of these bands would provide strong evidence for the presence of these functional groups.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight.
MS: A standard mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound (C₉H₁₃N₃O₂). The fragmentation pattern would offer further clues about the molecule's structure.
LC/MS-ESI: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization is a sensitive technique that would allow for the separation of the compound from any impurities before mass analysis, providing a clean mass spectrum.
HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate measurement of the molecular mass, allowing for the determination of the exact molecular formula, distinguishing it from other compounds with the same nominal mass.
X-ray Crystallographic Analysis for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal information about the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the hydrazino and amide groups, which are crucial for understanding the material's properties.
Thermal Analysis for Material Stability Assessment
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for this compound would indicate its thermal stability and decomposition profile. The onset temperature of decomposition would define the upper limit of its thermal stability. The pattern of mass loss could also provide information about the decomposition mechanism.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and a thermally inert reference material as a function of temperature. This analysis provides insights into the thermal properties of a material, including phase transitions, melting, decomposition, and solid-state reactions. The application of DTA to "this compound" would reveal crucial information about its thermal stability and behavior under controlled heating.
At present, specific Differential Thermal Analysis data and detailed research findings for the compound "this compound" are not extensively available in the public domain. Thermoanalytical studies on closely related structures, such as various methoxybenzamide derivatives, have been conducted and can offer a generalized understanding of the potential thermal events. For instance, studies on some methoxybenzamide derivatives indicate that decomposition processes are often observed as endothermic events in DTA curves. However, without direct experimental data for "this compound," any detailed interpretation remains speculative.
A typical DTA analysis of this compound would involve heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the temperature difference (ΔT) against a reference. The resulting thermogram would display peaks corresponding to thermal events. An endothermic peak, where the sample temperature lags behind the reference, typically signifies processes like melting, boiling, or sublimation, as well as some decomposition reactions. Conversely, an exothermic peak, where the sample temperature exceeds the reference, indicates events such as crystallization, oxidation, or certain decomposition processes that release heat.
For "this compound," one might anticipate observing an endothermic peak corresponding to its melting point. Subsequent decomposition at higher temperatures could manifest as a series of endothermic or exothermic peaks, reflecting the complexity of the degradation pathways of the hydrazino, methoxy, and amide functional groups. The precise temperatures and nature of these transitions would be unique to the compound's specific molecular structure and crystalline form.
To provide a comprehensive analysis, experimental DTA data would be necessary. The following table illustrates the type of data that would be generated from such an analysis.
Hypothetical DTA Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Character of Peak |
|---|---|---|---|
| Melting | 150 - 160 | 158 | Endothermic |
| Decomposition Stage 1 | 220 - 240 | 235 | Endothermic |
Note: The data presented in this table is hypothetical and for illustrative purposes only, pending experimental verification.
The detailed research findings from a DTA study would involve correlating these observed thermal events with specific chemical and physical changes in the compound, often in conjunction with other analytical techniques like Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS) to identify the decomposition products.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations
Quantum chemical calculations would be instrumental in elucidating the fundamental electronic and structural characteristics of 3-hydrazino-N-methoxy-4-methyl-benzamide.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine optimized bond lengths, bond angles, and dihedral angles. These calculations would provide a precise 3D model of the molecule in its ground state. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical stability.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in this compound suggests the possibility of multiple stable conformations. A systematic conformational analysis would be necessary to identify the most energetically favorable spatial arrangements of the molecule. By rotating key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) or energy landscape could be constructed. This analysis would pinpoint the global minimum energy conformation, which is the most likely structure of the molecule, as well as other low-energy conformers that might be present under different conditions.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution on the surface of a molecule. For this compound, the ESP map would highlight regions of positive and negative electrostatic potential. Red-colored regions would indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored regions would denote electron-poor areas, prone to nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets.
Prediction of Chemical Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's chemical reactivity and stability. For this compound, these descriptors would include:
Kinetic Stability: Indicated by the HOMO-LUMO energy gap. A larger gap suggests higher stability and lower reactivity.
Electrophilicity/Nucleophilicity: The electrophilicity index (ω) would quantify the molecule's ability to accept electrons, while the nucleophilicity index (Nu) would measure its electron-donating capacity.
Chemical Hardness and Softness: These parameters would further describe the molecule's resistance to deformation of its electron cloud in a chemical reaction.
These descriptors would be compiled into a data table for clear comparison and interpretation.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques would be employed to study the interactions of this compound with biological macromolecules, providing insights into its potential pharmacological activity.
In silico Molecular Docking for Enzyme-Ligand Interactions
Given that this compound is a known intermediate for p38 kinase inhibitors, molecular docking studies would be highly relevant. In these simulations, the 3D structure of this compound would be placed into the binding site of a target enzyme, such as p38 MAP kinase. The docking algorithm would explore various binding poses and score them based on the predicted binding affinity. The results would identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. This information is critical for understanding the mechanism of action and for the rational design of more potent inhibitors. A data table summarizing the docking scores and key interacting residues would be generated.
Quantitative Structure-Activity Relationship (QSAR) for in vitro Biological Data Correlation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are important for a specific biological effect.
For derivatives of benzamide (B126), including those with hydrazino and methoxy (B1213986) moieties, QSAR studies have been employed to correlate their structural features with various biological activities. For instance, studies on a series of benzylidene hydrazine (B178648) benzamide derivatives have explored their potential as anticancer agents. unair.ac.idjppres.com In such studies, a set of known compounds with measured biological activities (e.g., IC50 values) is used to develop a QSAR model. The model is built by finding a statistical relationship between the biological activity and various molecular descriptors.
These descriptors can be categorized as:
Electronic: such as atomic charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).
Steric: related to the three-dimensional arrangement of the atoms, like molecular volume and surface area.
Hydrophobic: such as the logarithm of the partition coefficient (logP), which describes the compound's distribution between an oily and an aqueous phase.
Topological: which are numerical representations of the molecular structure.
A typical QSAR study on benzamide derivatives might yield an equation that predicts the biological activity based on a combination of these descriptors. While a specific QSAR model for this compound is not available, a hypothetical model for a series of related compounds could be represented as follows:
Hypothetical QSAR Model for a Series of Benzamide Derivatives
| Dependent Variable | Independent Variables (Descriptors) | Correlation Coefficient (R²) |
|---|
This table is for illustrative purposes and does not represent actual data for this compound.
Such a model would suggest that the biological activity of these compounds is significantly influenced by their hydrophobicity, size, polarity, and electron-donating capabilities.
In silico ADMET Property Prediction (excluding clinical interpretations)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates that are likely to fail due to poor ADMET profiles.
For benzamide derivatives, various computational tools and web servers can be used to predict their ADMET properties. jonuns.commdpi.com These predictions are based on the compound's structure and rely on large databases of experimentally determined properties of other molecules.
Predicted ADMET Properties for a Hypothetical Benzamide Derivative
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have moderate ability to cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the brain in significant amounts. |
| Plasma Protein Binding | High | A large fraction of the compound is expected to be bound to plasma proteins. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor | Potential to interfere with the metabolism of other drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Unlikely to cause DNA mutations. |
This table presents hypothetical data for a compound structurally similar to this compound and is for illustrative purposes only.
These in silico predictions provide a preliminary assessment of the compound's likely behavior in a biological system, guiding further experimental studies.
Prediction of Thermochemical Properties
Thermochemical properties, such as enthalpies of formation, sublimation, and vaporization, are fundamental for understanding the stability and phase behavior of a compound. These properties can be predicted using computational methods, often based on quantum mechanical calculations.
Enthalpies of Formation for Selected Benzamide Derivatives (Illustrative)
| Compound | State | ΔfH° (kJ/mol) |
|---|---|---|
| Benzamide | Solid | -229.3 |
| 2-Methylbenzamide | Solid | -268.5 |
This table contains data for related compounds and is for illustrative purposes. The values for this compound would be different.
The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from the solid to the gaseous state. The enthalpy of vaporization (ΔvapH°) is the heat needed to change one mole of a substance from the liquid to the gaseous state. These properties are crucial for understanding the volatility of a compound and its intermolecular forces.
For benzamide derivatives, these enthalpies are influenced by factors such as hydrogen bonding capabilities and van der Waals interactions. nih.gov The presence of the amide and hydrazino groups in this compound would allow for significant hydrogen bonding, likely resulting in a relatively high enthalpy of sublimation.
Enthalpies of Sublimation and Vaporization for Related Compounds (Illustrative)
| Compound | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) |
|---|---|---|
| Benzamide | 102.0 | 79.8 |
| N-Methylbenzamide | 95.8 | 74.5 |
This table provides data for related compounds to illustrate the range of these values. The actual values for this compound are not available.
Computational models can be used to estimate these properties by calculating the intermolecular interaction energies in the condensed phase and the energy of the molecule in the gas phase.
Applications of 3 Hydrazino N Methoxy 4 Methyl Benzamide As a Research Tool and Chemical Scaffold
Strategic Use in the Synthesis of Complex Organic Architectures
The structural features of 3-hydrazino-N-methoxy-4-methyl-benzamide make it an important synthon for constructing elaborate organic molecules. Hydrazides and their derivatives are well-established as useful building blocks for a variety of heterocyclic rings. researchgate.netmdpi.commdpi.com The reactivity of the hydrazino moiety, in particular, allows for the formation of carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to many important chemical structures.
The hydrazino group is a key functional component for the synthesis of numerous nitrogen-containing heterocyclic compounds. Hydrazides can be readily converted into hydrazones, which can then undergo cyclization reactions to form heterocycles like pyrazoles, triazines, and oxadiazoles. researchgate.netacs.org For instance, aroyl hydrazones can be cyclized to yield 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Similarly, the intramolecular heterocyclization of related azido-isocyano compounds is a known method for producing benzotriazines. acs.org The N-methoxy-N-methylamide (Weinreb amide) portion of the molecule is a stable and versatile functional group that can be converted into ketones or aldehydes, providing another avenue for cyclization and the construction of complex ring systems.
In the field of drug discovery, the generation of chemical libraries containing a wide array of structurally diverse compounds is crucial for identifying new therapeutic leads. The multiple reactive handles on this compound make it an ideal precursor for combinatorial chemistry and the creation of such libraries. The hydrazino group can react with a vast number of aldehydes and ketones to produce a library of hydrazone derivatives. mdpi.com Each of these derivatives can then be further modified or used in subsequent reactions to expand the chemical space. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents and observing their effects on biological targets.
Future Research Directions and Unexplored Avenues
Exploration of Novel and Efficient Synthetic Routes for 3-Hydrazino-N-methoxy-4-methyl-benzamide
The development of efficient and versatile synthetic pathways is fundamental to enabling the future study of this compound. Research in this area could focus on creating modular and high-yielding routes starting from readily available materials.
A plausible forward-thinking synthetic approach could begin with 3-amino-4-methylbenzoic acid. This starting material could undergo a sequence of reactions, including diazotization followed by reduction to introduce the hydrazino group, and subsequent amidation to form the N-methoxy-benzamide. Another potential route could involve the direct hydrazinolysis of an activated derivative of 3-nitro-4-methyl-N-methoxy-benzamide. The exploration of transition-metal-catalyzed cross-coupling reactions could also provide innovative methods for the formation of the C-N bond of the hydrazino group. hilarispublisher.com
Key areas for investigation would include optimizing reaction conditions, catalyst selection, and purification methods to ensure high purity and yield. The development of a scalable synthesis would be crucial for producing sufficient quantities of the compound for further chemical and biological studies. hilarispublisher.com
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Key Transformation Steps | Potential Advantages |
| 3-Amino-4-methylbenzoic acid | 1. Diazotization and reduction to 3-hydrazino-4-methylbenzoic acid. 2. Activation of carboxylic acid. 3. Coupling with N,O-dimethylhydroxylamine. | Utilizes a common starting material. Well-established reaction types. |
| 3-Nitro-4-methylbenzoic acid | 1. Conversion to N-methoxy-3-nitro-4-methyl-benzamide. 2. Catalytic hydrogenation or metal-mediated reduction of the nitro group to an amino group. 3. Conversion of the amino group to a hydrazino group. | Orthogonal protection strategies could be employed. |
| 3-Bromo-4-methyl-N-methoxy-benzamide | Buchwald-Hartwig amination with a hydrazine (B178648) surrogate. | High functional group tolerance and modularity. |
Discovery of Undiscovered Chemical Transformations and Reactivity Patterns
The unique combination of a hydrazino group and an N-methoxy-amide (a structure related to Weinreb amides) suggests that this compound could exhibit novel reactivity. organic-chemistry.orgchinesechemsoc.org The hydrazino moiety is a versatile functional group known to participate in a wide array of chemical transformations.
Future research could explore the following areas:
Hydrazone Formation: The reaction of the hydrazino group with various aldehydes and ketones could lead to a library of novel hydrazone derivatives. These reactions are typically straightforward and can generate diverse molecular structures. nih.gov The resulting hydrazones could serve as intermediates for further synthesis or be evaluated for their own biological properties. nih.gov
Cyclization Reactions: The hydrazino group, in conjunction with the adjacent aromatic ring and other functional groups, could be a precursor for the synthesis of various heterocyclic systems, such as indazoles or cinnolines, under appropriate reaction conditions.
Reactivity of the N-methoxy-amide: The N-methoxy-amide functionality is known for its controlled reactivity towards organometallic reagents to form ketones. organic-chemistry.org Investigating its reactivity in the presence of the hydrazino group could reveal chemoselective transformations. Additionally, transition-metal-catalyzed reactions involving the activation of the C-N bond of the amide could be an interesting avenue. acs.org
Oxidation and Reduction Reactions: The hydrazino group can be oxidized to a diazonium salt or reduced. The selective transformation of this group in the presence of the N-methoxy-amide would be a key area of study.
Table 2: Potential Chemical Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Hydrazone Synthesis | Aldehydes or ketones, acidic or basic catalysis | Substituted hydrazones |
| Heterocyclic Synthesis | Acid catalysis, thermal conditions | Indazole or cinnoline derivatives |
| Ketone Synthesis | Grignard reagents, organolithium reagents | 3-(substituted carbonyl)-N-methoxy-4-methyl-benzamide derivatives |
| Wolff-Kishner-type Reduction | Base, high temperature | Potential for reduction of the hydrazino moiety or other functionalities |
Advanced Computational Modeling for Reaction Mechanism Elucidation
To complement experimental studies, advanced computational modeling can provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound.
Density Functional Theory (DFT) calculations could be employed to:
Analyze Molecular Properties: Determine the molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
Model Reaction Pathways: Elucidate the mechanisms of potential reactions, such as hydrazone formation or cyclization. This would involve calculating the energies of reactants, transition states, and products to determine reaction barriers and thermodynamics. nih.gov
Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Such computational studies can guide experimental design by predicting the most likely reaction outcomes and identifying optimal reaction conditions, thereby accelerating the discovery of new chemical transformations. mdpi.com
Expansion of in vitro Biological Activity Spectrum for Basic Scientific Understanding
The structural components of this compound are present in many biologically active molecules. Substituted benzamides are known to exhibit a wide range of pharmacological activities, including antipsychotic and anti-inflammatory effects. nih.gov Similarly, compounds containing a hydrazino or hydrazone moiety have been reported to possess antimicrobial, anticonvulsant, and anticancer properties. nih.govmdpi.comresearchgate.net
A broad, hypothesis-generating in vitro screening of this compound could be undertaken to map its potential biological activity for basic scientific understanding. This could include a diverse panel of assays to explore its effects on:
Enzyme Inhibition: Screening against a panel of kinases, proteases, or other enzymes implicated in various disease pathways.
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to determine any potential antimicrobial effects. nih.govmdpi.com
Antiproliferative Activity: Evaluating its effect on the growth of various cancer cell lines to identify any potential anticancer properties.
Receptor Binding: Assessing its ability to bind to various G-protein coupled receptors (GPCRs) or ion channels. Substituted benzamides, for instance, are known to interact with dopamine receptors. acs.org
The data generated from these in vitro studies would provide a foundational understanding of the compound's biological potential and could guide future, more focused investigations into its mechanism of action.
Table 3: Potential Areas for In Vitro Biological Screening
| Assay Type | Target Class | Rationale |
| Antimicrobial Assays | Bacteria, Fungi | Hydrazone derivatives often exhibit antimicrobial properties. nih.gov |
| Anticancer Assays | Various cancer cell lines | Hydrazone-containing compounds have shown antiproliferative effects. researchgate.net |
| Enzyme Inhibition Assays | Kinases, Proteases, etc. | Broad screening to identify potential molecular targets. |
| Receptor Binding Assays | Dopamine receptors, Serotonin receptors | Substituted benzamides are known to be psychoactive. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-hydrazino-N-methoxy-4-methyl-benzamide, and what key reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., DCC/HOBt) under inert, low-temperature conditions (-50°C) to activate the carboxylic acid precursor. For example, 3-hydrazino-4-methylbenzoic acid derivatives can react with N-methoxyamine in dichloromethane, achieving yields >75% after purification via recrystallization (ethanol/water) . Alternative routes involve hydrazine nucleophilic attack on activated esters (e.g., pentafluorophenyl esters) in aprotic solvents. Strict stoichiometric control (1:1.2 acid/amine ratio) and moisture-free environments are critical to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize the following techniques:
- ¹H/¹³C NMR : Identify the hydrazine NH proton (δ 10.5–11.0 ppm in DMSO-d6) and methoxy singlet (δ 3.7–3.9 ppm) .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ with <5 ppm mass accuracy .
Table 1: Diagnostic Spectral Features
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | NH proton at δ 10.72 (s, 1H) | |
| FTIR | Amide I band at 1652 cm⁻¹ |
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Conduct hazard assessments per Prudent Practices in the Laboratory guidelines :
- Mutagenicity : Ames testing revealed low mutagenic potential (comparable to benzyl chloride), but use fume hoods and PPE .
- Thermal Stability : DSC analysis shows decomposition above 150°C; avoid heating during purification .
Advanced Research Questions
Q. How can crystallographic data discrepancies between polymorphs be resolved?
- Methodological Answer :
- Refine structures using SHELXL with anisotropic displacement parameters to model disorder .
- Compare experimental PXRD patterns with Mercury-simulated patterns from single-crystal data .
- Validate hydrogen-bonding networks via DFT calculations (B3LYP/6-311++G**) .
Q. What experimental strategies elucidate hydrogen-bonding interactions in this compound?
- Methodological Answer :
- Perform X-ray crystallography to measure bond lengths (e.g., N–H···O=C, 1.98 Å) .
- Use variable-temperature NMR to study tautomerism in DMSO-d6 .
- Compare IR spectra in solid-state vs. solution to identify intermolecular vs. intramolecular bonds .
Q. How to address contradictory NMR data arising from tautomeric equilibria?
- Methodological Answer :
- Conduct VT-NMR (-40°C to 25°C) to slow exchange processes and resolve split peaks .
- Use DOSY experiments to distinguish between monomeric and aggregated states .
- Validate assignments via HMBC/HSQC correlations for ambiguous protons .
Q. What computational methods predict reactivity of the hydrazino group?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify nucleophilic sites .
- Simulate reaction pathways for hydrazine oxidation using CP2K molecular dynamics .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematically test solubility in DMSO, MeOH, and EtOAc under controlled humidity .
- Use Hansen solubility parameters to correlate experimental results with computational predictions .
- Analyze purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to rule out impurities .
Q. What causes variability in biological activity across structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
